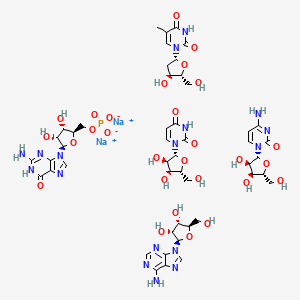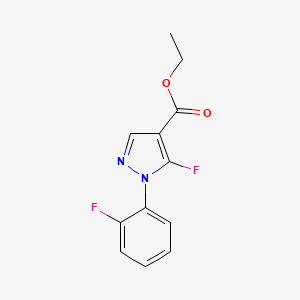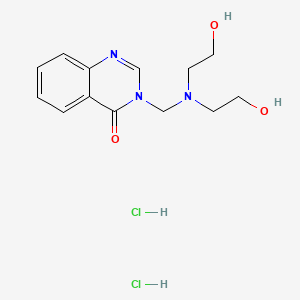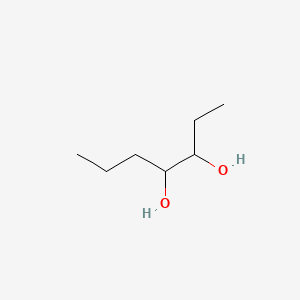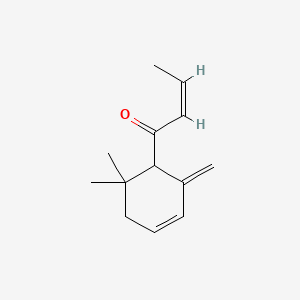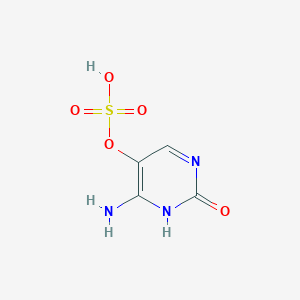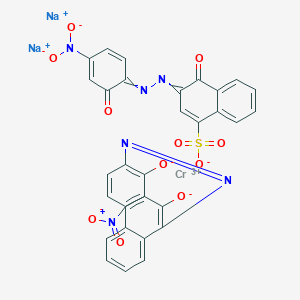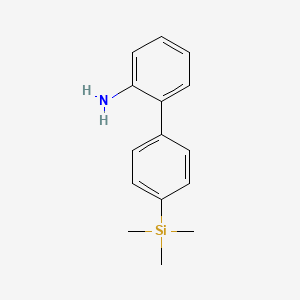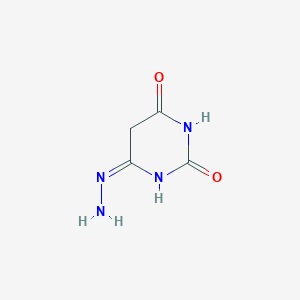
5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that features a pyrazole ring substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. Bromination of the pyrazole ring is achieved using N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Bases (e.g., sodium hydroxide): Used in the formation of the pyrazole ring.
Oxidizing Agents (e.g., potassium permanganate): Used for oxidation reactions.
Major Products Formed
Substituted Pyrazoles: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyrazole ring can participate in hydrogen bonding and van der Waals interactions with biological molecules, affecting their function. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a different position of the carboxylic acid group.
5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester: Similar structure but with a different ester group.
Uniqueness
5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C12H10BrClN2O2 |
|---|---|
Molekulargewicht |
329.57 g/mol |
IUPAC-Name |
ethyl 5-bromo-1-(2-chlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)9-7-11(13)16(15-9)10-6-4-3-5-8(10)14/h3-7H,2H2,1H3 |
InChI-Schlüssel |
IHBDRHYIWCGCLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1)Br)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


